molecular formula C16H18ClNO3S2 B2457391 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1396887-58-3

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2457391
CAS RN: 1396887-58-3
M. Wt: 371.89
InChI Key: KCIGNISVXZPFHI-UHFFFAOYSA-N
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Description

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO3S2 and its molecular weight is 371.89. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation of Hydrocarbons

Research involving sulfonamide compounds, such as the oxidation of hydrocarbons by aqueous platinum salts, explores the selective oxidation of water-soluble organic compounds. These studies highlight the mechanistic pathways and reactivity of various functional groups, including sulfonamides, under different conditions, indicating their potential utility in synthetic chemistry and material science Labinger et al., 1993.

Antitubercular Agents

Sulfonamide derivatives have been investigated for their potential as antitubercular agents. The structural and docking studies against Mycobacterium tuberculosis enzymes provide insights into the inhibitory action of these compounds, suggesting their applications in developing new therapeutic agents Purushotham & Poojary, 2018.

Hypoglycemic Agents

The synthesis and study of sulfonamide compounds for their hypoglycemic properties highlight their potential in creating new treatments for diabetes. These studies often involve the preparation of various derivatives and evaluating their efficacy, showcasing the versatility of sulfonamide chemistry in medicinal applications Suzue & Irikura, 1968.

Carbonic Anhydrase Inhibitors

Sulfonamide compounds have been extensively studied as carbonic anhydrase inhibitors, demonstrating significant potential in treating various diseases, including glaucoma, edema, and certain neurological disorders. These studies provide a foundation for understanding the interaction of sulfonamide derivatives with enzyme systems, paving the way for novel therapeutic agents Eraslan-Elma et al., 2022.

Polymer Functionalization

Sulfonamide chemistry is also applied in material science, particularly in the functionalization of polymeric materials. Studies demonstrate the synthesis and application of sulfonamide-containing polymers, indicating their potential in developing new materials with tailored properties for various industrial applications Hori et al., 2011.

properties

IUPAC Name

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c1-11-13(17)4-2-5-14(11)23(20,21)18-10-16(19,12-7-8-12)15-6-3-9-22-15/h2-6,9,12,18-19H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIGNISVXZPFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.